molecular formula C24H31N3O3 B251479 N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

Katalognummer B251479
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: VHUSIRTYRUCQHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, commonly known as BPIP, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BPIP is a potent inhibitor of the protein known as heat shock protein 90 (Hsp90), which is involved in the regulation of many cellular processes, including protein folding, degradation, and signaling.

Wissenschaftliche Forschungsanwendungen

BPIP has been studied for its potential applications in a variety of scientific research areas, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitors like BPIP have shown promising results as potential anticancer agents, as they can inhibit the activity of multiple oncogenic proteins that are dependent on N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide for their stability and function. In neurodegenerative disease research, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitors have been shown to have potential as disease-modifying agents for diseases like Alzheimer's and Parkinson's, as they can reduce the accumulation of misfolded proteins that are characteristic of these diseases. In infectious disease research, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitors have been studied for their potential to inhibit the replication of viruses like HIV and hepatitis C virus.

Wirkmechanismus

BPIP works by binding to the ATP-binding pocket of N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, which is required for the protein's function. By binding to this pocket, BPIP prevents N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide from interacting with its client proteins, leading to their degradation or misfolding. This can result in the inhibition of multiple signaling pathways that are dependent on N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, leading to cell death or growth arrest.
Biochemical and Physiological Effects
BPIP has been shown to have a number of biochemical and physiological effects in cells and organisms. In cancer cells, BPIP has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth. In neurodegenerative disease models, BPIP has been shown to reduce the accumulation of misfolded proteins and improve cognitive function. In infectious disease models, BPIP has been shown to inhibit viral replication and reduce viral load.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BPIP in lab experiments is its potency as an N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitor, which allows for the study of multiple signaling pathways that are dependent on N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide. Another advantage is its specificity for N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, which reduces the potential for off-target effects. However, one limitation of using BPIP in lab experiments is its potential toxicity at high concentrations, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research on BPIP and N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitors in general. One direction is the development of more potent and selective N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitors that can be used in clinical settings. Another direction is the study of the role of N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide in other diseases and cellular processes beyond cancer, neurodegenerative diseases, and infectious diseases. Additionally, the potential for combination therapies with N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitors and other drugs should be explored further. Finally, the use of N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitors like BPIP in personalized medicine approaches should be investigated, as they may have utility in identifying patient-specific vulnerabilities in cancer and other diseases.
Conclusion
BPIP is a small molecule compound that has been extensively studied for its potential applications in scientific research. Its potency as an N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitor has led to its investigation in a variety of research areas, including cancer, neurodegenerative diseases, and infectious diseases. While there are advantages and limitations to its use in lab experiments, the potential for future research and development of N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide inhibitors like BPIP is promising.

Synthesemethoden

The synthesis of BPIP involves several steps, starting with the reaction of 4-isopropoxybenzoyl chloride with 4-aminophenylpiperazine to form 4-(4-isopropoxybenzamido)phenylpiperazine. This intermediate is then reacted with butyryl chloride to form the final product, N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide. The chemical structure of BPIP is shown in Figure 1.

Eigenschaften

Molekularformel

C24H31N3O3

Molekulargewicht

409.5 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H31N3O3/c1-4-5-23(28)27-16-14-26(15-17-27)21-10-8-20(9-11-21)25-24(29)19-6-12-22(13-7-19)30-18(2)3/h6-13,18H,4-5,14-17H2,1-3H3,(H,25,29)

InChI-Schlüssel

VHUSIRTYRUCQHQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.